molecular formula C5H13NOS B1519218 3-[(2-Aminoethyl)sulfanyl]propan-1-ol CAS No. 121519-97-9

3-[(2-Aminoethyl)sulfanyl]propan-1-ol

Cat. No.: B1519218
CAS No.: 121519-97-9
M. Wt: 135.23 g/mol
InChI Key: MCTRSQMRIMPHLJ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]propan-1-ol is a chemical compound with the molecular formula C5H13NOS. It is known for its unique structure, featuring an aminoethyl group attached to a sulfanyl group on a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol typically involves the reaction of 3-mercaptopropanol with 2-aminoethyl chloride. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Aminoethyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(2-Aminoethyl)sulfoxyl]propan-1-ol (sulfoxide) or 3-[(2-Aminoethyl)sulfonyl]propan-1-ol (sulfone).

  • Reduction: 3-[(2-Aminoethyl)ethylamine]propan-1-ol.

  • Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]propan-1-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)sulfanyl]propan-1-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 2-[(2-Aminoethyl)sulfanyl]ethanol

  • 3-[(2-Aminoethyl)sulfanyl]ethanol

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Properties

IUPAC Name

3-(2-aminoethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRSQMRIMPHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121519-97-9
Record name 3-(2-Aminoethylthio)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121519979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-AMINOETHYLTHIO)PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4RJ2D502S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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